Cas no 104317-96-6 (1-Chloro-4-(chloromethyl)-2-iodo-benzene)

1-Chloro-4-(chloromethyl)-2-iodo-benzene is a halogenated aromatic compound with versatile reactivity due to its multiple functional groups. The presence of chloro, chloromethyl, and iodo substituents makes it a valuable intermediate in organic synthesis, particularly for cross-coupling reactions and further derivatization. Its high purity and stability ensure consistent performance in pharmaceutical and agrochemical applications.
1-Chloro-4-(chloromethyl)-2-iodo-benzene structure
104317-96-6 structure
商品名:1-Chloro-4-(chloromethyl)-2-iodo-benzene
CAS番号:104317-96-6
MF:C7H5Cl2I
メガワット:286.925
MDL:MFCD12025361
CID:3567659
PubChem ID:13636477

1-Chloro-4-(chloromethyl)-2-iodo-benzene 化学的及び物理的性質

名前と識別子

    • Benzene, 1-chloro-4-(chloromethyl)-2-iodo-
    • 1-Chloro-4-(chloromethyl)-2-iodo-benzene
    • EEA31796
    • EN300-2967206
    • 104317-96-6
    • 1-chloro-4-(chloromethyl)-2-iodobenzene
    • 1-chloro-4-(chloromethyl)-2-iodo-benzene
    • 4-Chloro-3-iodobenzyl chloride
    • MDL: MFCD12025361
    • インチ: InChI=1S/C7H5Cl2I/c8-4-5-1-2-6(9)7(10)3-5/h1-3H,4H2
    • InChIKey: WCHSTUZNVZIBIY-UHFFFAOYSA-N

計算された属性

  • せいみつぶんしりょう: 285.88130Da
  • どういたいしつりょう: 285.88130Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 0
  • 重原子数: 10
  • 回転可能化学結合数: 1
  • 複雑さ: 108
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.6
  • トポロジー分子極性表面積: 0Ų

1-Chloro-4-(chloromethyl)-2-iodo-benzene 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-2967206-5g
1-chloro-4-(chloromethyl)-2-iodobenzene
104317-96-6 95%
5g
$2485.0 2023-09-06
Alichem
A013010275-250mg
4-Chloro-3-iodobenzyl chloride
104317-96-6 97%
250mg
$489.60 2023-09-04
Enamine
EN300-2967206-1.0g
1-chloro-4-(chloromethyl)-2-iodobenzene
104317-96-6 95.0%
1.0g
$508.0 2025-03-19
Enamine
EN300-2967206-10.0g
1-chloro-4-(chloromethyl)-2-iodobenzene
104317-96-6 95.0%
10.0g
$2082.0 2025-03-19
1PlusChem
1P01FBLQ-10g
Benzene, 1-chloro-4-(chloromethyl)-2-iodo-
104317-96-6 95%
10g
$4614.00 2023-12-26
Aaron
AR01FBU2-5g
Benzene, 1-chloro-4-(chloromethyl)-2-iodo-
104317-96-6 95%
5g
$3442.00 2023-12-16
Aaron
AR01FBU2-250mg
Benzene, 1-chloro-4-(chloromethyl)-2-iodo-
104317-96-6 95%
250mg
$610.00 2023-12-16
1PlusChem
1P01FBLQ-500mg
Benzene, 1-chloro-4-(chloromethyl)-2-iodo-
104317-96-6 95%
500mg
$888.00 2023-12-26
Aaron
AR01FBU2-500mg
Benzene, 1-chloro-4-(chloromethyl)-2-iodo-
104317-96-6 95%
500mg
$944.00 2023-12-16
1PlusChem
1P01FBLQ-250mg
Benzene, 1-chloro-4-(chloromethyl)-2-iodo-
104317-96-6 95%
250mg
$588.00 2023-12-26

1-Chloro-4-(chloromethyl)-2-iodo-benzene 関連文献

1-Chloro-4-(chloromethyl)-2-iodo-benzeneに関する追加情報

Professional Introduction to Compound with CAS No. 104317-96-6 and Product Name: 1-Chloro-4-(chloromethyl)-2-iodo-benzene

The compound identified by the CAS number 104317-96-6 and the product name 1-Chloro-4-(chloromethyl)-2-iodo-benzene represents a significant molecule in the realm of synthetic organic chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has garnered attention due to its potential applications in the development of novel therapeutic agents. The presence of both chloro and iodo substituents, along with a chloromethyl group, makes it a versatile intermediate for further chemical transformations.

In recent years, the demand for specialized aromatic compounds has surged, particularly in the context of drug discovery and molecular imaging. The structural motif of 1-Chloro-4-(chloromethyl)-2-iodo-benzene is particularly intriguing because it allows for diverse functionalization strategies. These strategies are essential for tailoring the compound’s properties to meet specific biological targets. For instance, the chloromethyl group can be readily converted into other functional groups such as ester or amide derivatives, which are common in medicinal chemistry.

One of the most compelling aspects of this compound is its utility in cross-coupling reactions. These reactions are fundamental to modern synthetic methodologies and enable the formation of carbon-carbon bonds, which are crucial for constructing complex molecular architectures. The iodine atom in 1-Chloro-4-(chloromethyl)-2-iodo-benzene serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings. These reactions have been widely employed in the synthesis of biaryl compounds, which are prevalent in many pharmacologically active molecules.

Recent studies have highlighted the importance of halogenated aromatic compounds in medicinal chemistry. For example, a 2023 review published in the Journal of Medicinal Chemistry emphasized the role of iodoarenes in drug development. The review noted that iodo groups can be selectively modified through various chemical transformations, making them invaluable for generating libraries of compounds for high-throughput screening. The compound 1-Chloro-4-(chloromethyl)-2-iodo-benzene, with its dual halogenation pattern, fits well within this framework.

The chloromethyl group also provides an opportunity for further derivatization. This functionality can be used to introduce aldehyde or ketone groups, which are key components in many biological pathways. For instance, Schiff base formation, where an aldehyde or ketone reacts with an amine to form a conjugated system, is a common strategy in drug design. The ability to easily generate these functional groups from 1-Chloro-4-(chloromethyl)-2-iodo-benzene makes it a valuable building block.

In addition to its synthetic utility, this compound has shown promise in preliminary biological evaluations. Researchers have been exploring its potential as a precursor for kinase inhibitors, which are critical targets in oncology research. The structural features of 1-Chloro-4-(chloromethyl)-2-iodo-benzene allow for modifications that can fine-tune interactions with specific protein targets. This flexibility is essential for developing molecules with high selectivity and low toxicity.

The use of computational chemistry has also been instrumental in understanding the reactivity of this compound. Advanced computational methods, such as density functional theory (DFT), have been employed to predict reaction outcomes and optimize synthetic routes. These computational studies have provided insights into how different substituents affect the electronic properties of the molecule, thereby guiding experimental design.

Another area where this compound has found application is in materials science. Halogenated aromatic compounds are known to exhibit interesting electronic properties, making them suitable for use in organic electronics and photovoltaic devices. The presence of both chlorine and iodine atoms can influence the electron affinity and ionization energy of the molecule, parameters that are crucial for optimizing performance in these applications.

The synthesis of 1-Chloro-4-(chloromethyl)-2-iodo-benzene itself is an intriguing challenge that has been addressed by several research groups. One common approach involves the halogenation of benzene derivatives using appropriate reagents. For example, electrophilic aromatic substitution reactions can be used to introduce chlorine atoms at desired positions on the benzene ring. Subsequent functionalization steps then yield the target molecule.

In conclusion, 1-Chloro-4-(chloromethyl)-2-iodo-benzene (CAS No. 104317-96-6) is a multifaceted compound with significant potential in pharmaceutical and materials science research. Its unique structural features enable diverse chemical transformations, making it a valuable intermediate for drug discovery and molecular construction. As our understanding of organic chemistry continues to advance, compounds like this will play an increasingly important role in developing innovative solutions to complex scientific challenges.

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